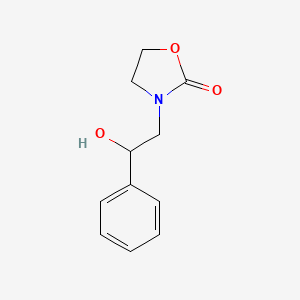
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve detailing the reactions that the compound can undergo, including its reactivity and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability .科学的研究の応用
Antibacterial Agent Research
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one, as part of the oxazolidinone class, shows significant potential as an antibacterial agent. Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis. Studies have demonstrated their efficacy against a variety of bacterial clinical isolates, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, among others. They are also effective against strains resistant to common antibiotics, suggesting their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996).
Synthesis Research
Research has also focused on the synthesis aspects of oxazolidin-2-ones. Electrochemical hydroxylation methods have been developed to synthesize derivatives like 4-hydroxy-1,3-oxazolidin-2-one, which is a substantial side product in certain reactions. Improved synthesis methods for related compounds have also been investigated, indicating a broad interest in the chemical manipulation and synthesis of oxazolidinone derivatives for various applications (Tavernier et al., 2010).
Pharmaceutical Chemistry
In pharmaceutical chemistry, oxazolidinones like this compound are involved in reactions leading to various biologically active compounds. For instance, they have been used in the synthesis of nonproteinogenic amino acids, highlighting their role in creating novel molecules with potential pharmaceutical applications (Wee & Mcleod, 2003).
Catalysis and Green Chemistry
Recent advances include the use of oxazolidinones in catalysis, particularly in the context of green chemistry. For example, they have been involved in reactions for the simultaneous synthesis of fine chemicals, demonstrating their role in sustainable and atom-economical chemical processes (Du et al., 2021).
Enzymatic Synthesis
In enzymatic synthesis, oxazolidinones have been synthesized using various catalysts, with studies exploring the kinetics and mechanisms of these reactions. This emphasizes the role of oxazolidinones in enzymatic processes, which could have implications in pharmaceutical manufacturing and other industrial applications (Yadav & Pawar, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(9-4-2-1-3-5-9)8-12-6-7-15-11(12)14/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAINKWDKGNVXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981873.png)

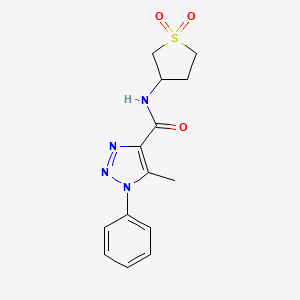
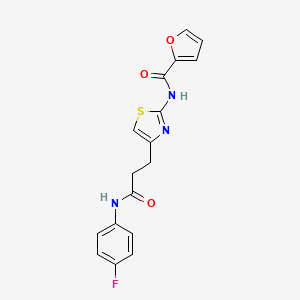


![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)
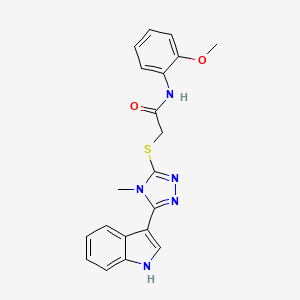
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)
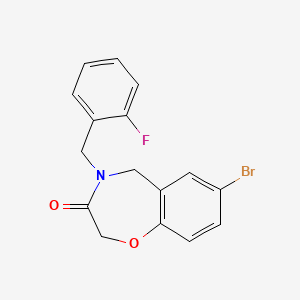
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2981888.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)
![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)
